BenchChemオンラインストアへようこそ!

(Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate

Sitagliptin Chiral Synthesis Stereoselective Reduction

This (Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate (CAS 881995-70-6) is the stereochemically defined (Z)-β-enamino ester critical for sitagliptin API synthesis. Its defined (Z)-geometry is essential for achieving high diastereoselectivity and enantiomeric excess in the subsequent chiral reduction to (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. Procure as a key intermediate for stereoselective hydrogenation or enzymatic transamination, or as Sitagliptin Impurity 31 for ANDA method validation and QC. Avoid process failure—do not substitute with the (E)-isomer or racemic mixtures.

Molecular Formula C11H10F3NO2
Molecular Weight 245.20 g/mol
Cat. No. B7949478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate
Molecular FormulaC11H10F3NO2
Molecular Weight245.20 g/mol
Structural Identifiers
SMILESCOC(=O)C=C(CC1=CC(=C(C=C1F)F)F)N
InChIInChI=1S/C11H10F3NO2/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3-5H,2,15H2,1H3/b7-4-
InChIKeyXKJLQAJESSUVAA-DAXSKMNVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate: A Stereospecific β‑Enamino Ester Intermediate for Sitagliptin Synthesis


(Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate (CAS 881995‑70‑6) is a β‑enamino ester building block that serves as a critical, stereospecifically-defined intermediate in the multi‑step synthesis of the antidiabetic drug sitagliptin [1]. The compound’s core value lies in its defined (Z)-geometry of the enamino double bond and its 2,4,5‑trifluorophenyl substitution pattern, which directly enable the subsequent stereoselective hydrogenation or enzymatic reduction required to produce the correct (R)-β‑amino acid fragment of the active pharmaceutical ingredient [2].

Why Generic (Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate Substitution Fails: The Functional Cost of Geometric Isomerism


In‑class analogs of (Z)-methyl 3-amino-4-(2,4,5-trifluorophenyl)but‑2‑enoate—such as the corresponding (E)-isomer or esters with different alkyl chains—cannot be freely interchanged without risking process failure. The (Z)-geometry is not a passive descriptor; it defines the spatial presentation of the β‑enamino system to chiral catalysts and enzymes. Substituting with the (E)-isomer, a racemic mixture, or a different alkyl ester (e.g., ethyl or propyl) alters the stereochemical outcome of the subsequent reduction step, directly impacting the yield and enantiomeric excess (ee) of the downstream (R)-β‑amino acid intermediate [1]. For users performing chiral reductions, the defined (Z)-configuration is a required starting point for achieving the high diastereoselectivity and optical purity demanded by pharmaceutical manufacturing [2].

Quantitative Differentiation of (Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate: Comparative Performance Data for Procurement Decisions


Defined (Z)-Geometry is Mandated for Stereoselective Reduction to Sitagliptin Intermediate

The (Z)-configuration of the enamino double bond is explicitly required to achieve the correct stereochemical outcome in the subsequent asymmetric hydrogenation or enzymatic reduction step. Patent claims specifically designate the (Z)-isomer as the most preferred substrate for generating Synthon I, the key β‑amino acid intermediate of sitagliptin [1]. The (E)-isomer or a mixture of geometric isomers would not provide the same level of stereocontrol, leading to lower diastereomeric excess (de) and requiring additional purification steps [2].

Sitagliptin Chiral Synthesis Stereoselective Reduction

Methyl Ester is Preferred Over Other Alkyl Esters for Downstream Enzymatic Transamination

In the synthesis of sitagliptin via an enzymatic cascade, the methyl ester of the β‑enamino acid is the preferred substrate over other alkyl esters. The enzymatic transamination of the corresponding β‑ketoester substrate to the target β‑amino acid proceeds with excellent conversion (81.9%) and high enantioselectivity (99% ee) when the methyl ester is used [1]. While the data is derived from the β‑ketoester precursor, the downstream chemistry confirms that the methyl ester is the optimal leaving group for subsequent amidation and hydrolysis steps in the sitagliptin synthesis [2].

Sitagliptin Enzymatic Synthesis ω-Transaminase

Available as a Fully Characterized Impurity Reference Standard with Regulatory-Compliant Documentation

The compound is supplied as Sitagliptin Impurity 31 with comprehensive characterization data compliant with regulatory guidelines, including detailed certificates of analysis [1]. This level of documentation is not consistently available for generic or non‑reference standard grades of the compound from non‑specialized chemical suppliers. The availability of a fully characterized reference standard enables its use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) [2].

Analytical Method Validation Quality Control Regulatory Compliance

Stability Profile Dictates Storage and Handling Requirements

Stability characterization of (Z)-methyl 3-amino-4-(2,4,5-trifluorophenyl)but‑2‑enoate reveals sensitivity to acid‑catalyzed E/Z isomerization and base‑promoted hydrolysis of the methyl ester group, necessitating storage at 2–8 °C in sealed glass containers . This is a critical differentiator from more stable analogs (e.g., the corresponding butanoate derivative) that do not require refrigerated storage. The Z‑isomer is particularly prone to isomerization under acidic conditions, which can compromise stereochemical integrity if not properly handled .

Chemical Stability Storage Conditions Handling

Best-Fit Application Scenarios for Procuring (Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate Based on Quantitative Evidence


Stereoselective Synthesis of the Sitagliptin β‑Amino Acid Intermediate (Synthon I)

This compound is optimally procured by laboratories or manufacturing sites engaged in the stereoselective reduction of β‑enamino esters to produce (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid or its esters. The defined (Z)-geometry is essential for achieving the high diastereoselectivity required for the correct (R)-configuration of the downstream intermediate [1]. Users performing catalytic hydrogenation or enzymatic transamination should prioritize this specific (Z)-isomer over racemic or (E)-isomer mixtures [2].

Analytical Method Development and Quality Control for Sitagliptin Drug Substance

Procurement as Sitagliptin Impurity 31 is appropriate for analytical laboratories developing HPLC, UPLC, or LC‑MS methods for the detection and quantification of process‑related impurities in sitagliptin active pharmaceutical ingredient (API). The availability of fully characterized reference standards with regulatory‑compliant documentation supports method validation (AMV) and quality control (QC) for Abbreviated New Drug Applications (ANDAs) [1].

Enzymatic Cascade Synthesis of β‑Amino Acids

The compound serves as a precursor in enzymatic cascades involving lipase‑catalyzed ester hydrolysis followed by ω‑transaminase‑mediated amination to produce enantiopure β‑amino acids. The methyl ester is the preferred substrate for achieving high conversion (81.9%) and enantioselectivity (99% ee) in the production of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid [1].

Process Chemistry Research on Asymmetric Hydrogenation of β‑Enamino Esters

The compound is suitable for research groups investigating new chiral catalysts for the asymmetric hydrogenation of β‑enamino esters. The defined (Z)-geometry provides a consistent substrate for screening catalyst performance and optimizing reaction conditions, with the goal of achieving high enantiomeric excess (ee) and diastereomeric excess (de) in the reduced product [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.